Product packaging for Interruptin B(Cat. No.:)

Interruptin B

Cat. No.: B1245171
M. Wt: 398.4 g/mol
InChI Key: UNHKDNPFEKYKRG-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spectroscopic Analysis Techniques

The structural elucidation of Interruptin B was accomplished through a comprehensive application of various spectroscopic methods. thaiscience.info These techniques are essential for determining the molecular structure and confirming the identity of the isolated compound.

The primary methods used include:

Ultraviolet (UV) Spectroscopy : This technique provides information about the electronic transitions within the molecule, helping to identify the chromophoric systems present in the coumarin (B35378) structure. thaiscience.infosolubilityofthings.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. thaiscience.infosolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are critical for determining the detailed carbon-hydrogen framework of the molecule. thaiscience.info These analyses provide information on the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure. solubilityofthings.comresearchgate.net

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of this compound, further confirming its identity. thaiscience.info

Data from these analyses are collectively interpreted and often compared with previously published data to definitively identify the compound as this compound. thaiscience.info

Stereochemical Assignment Approaches

The stereochemistry of a molecule is crucial as different stereoisomers can have different properties. For this compound, its systematic IUPAC name, 5,7-dihydroxy-6-methyl-4-phenyl-8-[(E)-3-phenylprop-2-enoyl]chromen-2-one, specifies a key stereochemical feature. The (E) designation indicates the stereoisomeric form around the double bond in the phenylprop-2-enoyl (cinnamoyl) side chain, indicating a trans configuration of the substituents.

The assignment of this stereochemistry is typically achieved through advanced NMR techniques. rsc.org Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining the spatial proximity of atoms within a molecule, which allows for the unambiguous assignment of stereocenters and the geometry of double bonds. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18O5 B1245171 Interruptin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H18O5

Molecular Weight

398.4 g/mol

IUPAC Name

5,7-dihydroxy-6-methyl-4-phenyl-8-[(E)-3-phenylprop-2-enoyl]chromen-2-one

InChI

InChI=1S/C25H18O5/c1-15-23(28)21-18(17-10-6-3-7-11-17)14-20(27)30-25(21)22(24(15)29)19(26)13-12-16-8-4-2-5-9-16/h2-14,28-29H,1H3/b13-12+

InChI Key

UNHKDNPFEKYKRG-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1O)C(=O)/C=C/C3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4)O

Canonical SMILES

CC1=C(C2=C(C(=C1O)C(=O)C=CC3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4)O

Synonyms

interruptin B

Origin of Product

United States

Analytical Quantification of Interruptin B in Biological Matrices and Extracts

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. A validated reverse-phase HPLC (RP-HPLC) method has been established for the simultaneous analysis of this compound and its related compounds, Interruptin A and C. researchgate.net

This method is used to determine the concentration of this compound in various extracts. For instance, an interruptin-rich extract from C. terminans was analyzed and found to contain 91.8 µg of this compound per milligram of the extract. researchgate.net In another case, an ethyl acetate (B1210297) extract was determined to contain 9.2% this compound by weight. researchgate.net The purity of isolated this compound is also routinely assessed using HPLC, often with photodiode array (PDA) detection. thaiscience.infonih.gov

Table 1: HPLC Method Parameters for this compound Analysis. researchgate.net
ParameterCondition
ColumnReverse-phase C18
Mobile PhaseMethanol / 1% Acetic Acid in Water (85:15, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
ValidationValidated according to ICH guidelines (Linearity R² ≥ 0.999)

Cyclosorus terminans as a Primary Source

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an ideal tool for detecting and quantifying trace amounts of compounds in complex biological matrices. spectroscopyonline.com This technique has been successfully used to confirm the absorption of this compound into the bloodstream by analyzing rat plasma samples. semanticscholar.org

For this analysis, plasma samples typically undergo a simple protein precipitation step, for example with acetonitrile, before being injected into the LC-MS system. semanticscholar.org The analysis is often performed on a liquid chromatograph-quadrupole time-of-flight mass spectrometer (LC-QTOF MS) and can be run in negative ion mode, where this compound is detected as its corresponding molecular ion. semanticscholar.orgnih.gov

Table 2: LC-MS Method Parameters for this compound Analysis in Plasma. semanticscholar.org
ParameterCondition
InstrumentLiquid Chromatograph-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF MS)
Sample PreparationSingle-step protein precipitation with acetonitrile
Ionization ModeNegative Ion Mode
Detected Ion (m/z)397.10
Flow Rate20 µL/min
Injection Volume20 µL

Investigation of Biological Activities of Interruptin B

Glucose Metabolism Modulation

Interruptin B has demonstrated significant effects on various aspects of glucose homeostasis, positioning it as a compound of interest for further investigation in the context of metabolic disorders. chula.ac.th

Cellular Glucose Uptake Enhancement

Research has shown that this compound can enhance glucose consumption in different cell types. In adipocytes derived from adipose-derived stem cells (ASCs), this compound was found to promote glucose consumption. chula.ac.thnih.gov This effect is, at least in part, mediated by its action as a dual agonist for peroxisome proliferator-activated receptor-α (PPAR-α) and PPAR-γ. chula.ac.thnih.gov The binding affinity of this compound to purified PPAR-α and PPAR-γ has been confirmed, with KD values of 5.32 and 0.10 µM, respectively. chula.ac.thnih.gov

Further studies in mouse hepatocytes (FL83B cells) revealed that this compound stimulates glucose consumption in a time- and dose-dependent manner. chula.ac.th At a concentration of 2.5 µM, this compound increased glucose consumption to 162% after 24 hours of incubation. chula.ac.th This stimulatory effect was observed to be stronger than that of the known anti-diabetic drug rosiglitazone (B1679542) at a concentration of 20 µM. chula.ac.th The mechanism behind this enhanced glucose uptake involves the upregulation of glucose transporter 2 (GLUT2) protein expression, which is likely a consequence of PPAR-γ activation. chula.ac.th The increased glucose uptake in hepatocytes by this compound was diminished when co-incubated with a PPAR-γ antagonist, further supporting the role of this signaling pathway. chula.ac.thchula.ac.th In differentiated ASCs, this compound treatment was also associated with the upregulation of mRNA expression levels of glucose transporter-1 (GLUT-1) and glucose transporter-4 (GLUT-4). nih.govnih.gov

Hepatic Glycogen (B147801) Synthesis Stimulation

In addition to enhancing glucose uptake, this compound has been shown to promote the storage of glucose in the form of glycogen in liver cells. chula.ac.th In FL83B mouse hepatocytes, treatment with this compound at concentrations ranging from 1 to 2.5 µM for 24 hours led to a remarkable, dose-dependent increase in glycogen accumulation, approximately 4.5 to 4.9 times higher than in untreated cells. chula.ac.th This effect was also more potent than that observed with rosiglitazone. chula.ac.th The stimulation of hepatic glycogen synthesis is a crucial mechanism for maintaining glucose homeostasis. chula.ac.th The action of this compound on glycogen storage is linked to its activation of both PPAR-α and PPAR-γ. chula.ac.thmdpi.com PPAR-α activation, in particular, is known to promote hepatic glycogen storage. chula.ac.th

Adipocyte Differentiation and Browning Promotion

This compound has been observed to influence the development and characteristics of adipocytes, or fat cells. nih.govnih.gov Specifically, it has been shown to dose-dependently enhance the adipogenic differentiation of adipose-derived stem cells (ASCs). nih.govnih.gov This process was accompanied by an induction in the mRNA expression of both PPAR-α and PPAR-γ. nih.govnih.gov

Furthermore, this compound promotes the characteristics of brown adipocytes, which are specialized fat cells that generate heat. nih.govnih.gov Treatment with this compound led to an increase in the number and membrane potential of mitochondria in differentiated ASCs. nih.govnih.gov It also upregulated the mRNA expression of uncoupling protein-1 (UCP-1) and cyclooxygenase-2 (COX-2), both of which are predominantly expressed in brown adipocytes. nih.govspandidos-publications.com For instance, at a concentration of 50 µM, this compound induced a 3.6-fold increase in COX-2 mRNA expression compared to the control. nih.gov These findings suggest that this compound can promote a "browning" of adipocytes, a process associated with increased energy expenditure. The effects of this compound on both adipocyte differentiation and glucose uptake were significantly inhibited by PPAR-α and PPAR-γ antagonists, confirming the crucial role of these receptors in mediating its actions. nih.gov

Anti-Inflammatory Modalities

This compound has demonstrated potent anti-inflammatory properties through its ability to regulate key inflammatory pathways and mediators. researchgate.net

Nitric Oxide Production Regulation

One of the key anti-inflammatory actions of this compound is its ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. researchgate.net In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound exhibited strong inhibition of NO production with an IC50 value of 0.81 µM. researchgate.net This was accompanied by a downregulation of inducible nitric oxide synthase (iNOS) mRNA expression in a dose-dependent manner. researchgate.net The regulation of iNOS is critical, as its upregulation leads to the production of large amounts of NO, which can have both beneficial and detrimental effects depending on the context. elsevier.es

Inflammatory Mediator Expression Modulation

Furthermore, in the context of adipocyte browning, this compound was found to upregulate the mRNA expression of cyclooxygenase-2 (COX-2). nih.govspandidos-publications.com While COX-2 is often associated with pro-inflammatory responses, its role in brown adipocyte function is linked to thermogenesis. nih.gov This highlights the context-dependent roles of inflammatory mediators and the nuanced effects of compounds like this compound.

Antioxidative Mechanisms

This compound has demonstrated significant potential as an antioxidant, primarily through its ability to scavenge reactive oxygen species and protect cells from oxidative stress-induced apoptosis.

Reactive Oxygen Species Scavenging

Research has shown that this compound is a potent scavenger of intracellular reactive oxygen species (ROS). thaiscience.inforesearchgate.net Studies utilizing flow cytometry have demonstrated its capacity to reduce ROS levels in various cell types, including adipose-derived stem cells (ASCs), human dermal fibroblasts (HDFs), and human epidermal keratinocytes (HEKs). researchgate.netrjsocmed.com In fact, this compound was found to be more effective at ROS scavenging than its counterpart, Interruptin A. thaiscience.info This activity is crucial as ROS are highly reactive molecules that can cause significant damage to cellular components, leading to oxidative stress. researchgate.netrjsocmed.com

Furthermore, this compound has been observed to upregulate the gene expression of key endogenous antioxidant enzymes. rjsocmed.com In HEKs, it induced the expression of superoxide (B77818) dismutase (SOD)1, SOD2, catalase (CAT), and glutathione (B108866) peroxidase (GPx). rjsocmed.com In HDFs, it stimulated the expression of SOD1, SOD2, and GPx. rjsocmed.com By enhancing the cellular antioxidant defense system, this compound helps to mitigate the damaging effects of oxidative stress. The compound also showed efficacy in suppressing both UVA- and UVB-induced ROS generation in skin cells. rjsocmed.com

Anti-Apoptotic Effects against Oxidative Stress

A significant consequence of excessive oxidative stress is the induction of apoptosis, or programmed cell death. This compound has been shown to exert a powerful anti-apoptotic effect against oxidative damage induced by external agents like hydrogen peroxide (H₂O₂). thaiscience.infodoaj.orgresearchgate.net In studies involving ASCs exposed to H₂O₂, pretreatment with this compound led to a protective effect, reducing the number of cells undergoing apoptosis. thaiscience.info This protective mechanism is vital for cell survival under conditions of oxidative stress.

Antineoplastic Investigations

This compound has exhibited promising antineoplastic properties, specifically through the inhibition of cancer cell proliferation and the modulation of cell growth pathways.

Inhibition of Cancer Cell Proliferation in Specific Lines

In vitro studies have demonstrated the cytotoxic effects of this compound against specific human cancer cell lines. Notably, it has shown significant inhibitory activity against MCF-7 human breast adenocarcinoma and HT-29 human colon adenocarcinoma cells. thaiscience.inforesearchgate.net Research indicates that this compound can inhibit the growth of these cancer cells with very low IC₅₀ values, suggesting high potency. thaiscience.infodoaj.org For instance, the IC₅₀ values for this compound against MCF-7 and HT-29 cells were reported to be as low as 0.16 ng/ml and 0.13 ng/ml, respectively. thaiscience.info

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (ng/mL)
MCF-7 Breast Adenocarcinoma 0.16 thaiscience.info
HT-29 Colon Adenocarcinoma 0.13 thaiscience.info

Mechanisms of Cell Growth Modulation

The mechanisms underlying the antineoplastic activity of this compound are multifaceted. One key aspect appears to be its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. nih.govspandidos-publications.com this compound has been identified as a dual agonist for these receptors. nih.govspandidos-publications.com The activation of PPARs can influence various cellular processes, including cell differentiation and glucose metabolism, which are often dysregulated in cancer. nih.govspandidos-publications.com

For instance, in adipose-derived stem cells, this compound was found to induce brown adipocyte differentiation and enhance glucose consumption through a PPAR-α and PPAR-γ dependent pathway. nih.govspandidos-publications.com While this particular study focused on adipogenesis, the modulation of PPARs is a recognized strategy in cancer research, as these receptors can influence tumor cell growth and survival. chula.ac.th Further investigation is needed to fully elucidate the specific downstream signaling pathways modulated by this compound in cancer cells.

Antibacterial Efficacy Assessments

Current research indicates that this compound, unlike its analog Interruptin A, does not exhibit significant antibacterial activity. thaiscience.info Studies have shown that this compound was inactive against a range of Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), S. epidermidis, and Bacillus subtilis. thaiscience.info It has been suggested that the absence of a double bond in the propionyl chain at the 8-substitution position of the coumarin (B35378) structure, which is present in Interruptin A, may be crucial for its antibacterial properties. thaiscience.info

Stem Cell Proliferation Studies

Research into the biological effects of this compound has revealed significant activity related to the proliferation and differentiation of stem cells, particularly adipose-derived stem cells (ASCs). thaiscience.infodoaj.orgresearchgate.net Studies have demonstrated that while this compound can inhibit the growth of certain cancer cells, it concurrently stimulates the proliferation of normal ASCs, showing no signs of toxicity to these cells. thaiscience.infodoaj.orgresearchgate.net This proliferative effect is complemented by a potent ability to scavenge intracellular reactive oxygen species (ROS), which may serve to protect the process of stem cell differentiation from oxidative damage. thaiscience.info

Further investigations have delved into the specific mechanisms and outcomes of this compound's influence on ASCs. nih.govnih.gov It has been observed that this compound not only promotes the proliferation of ASCs but also induces their differentiation into brown adipocytes. nih.gov This process is characterized by a noticeable increase in cell size and the accumulation of lipids in a dose-dependent manner. nih.gov

The mechanism underlying these effects appears to be linked to the activation of peroxisome proliferator-activated receptors (PPARs). nih.govchula.ac.th Research has identified this compound as a dual agonist for both PPAR-α and PPAR-γ. researchgate.netnih.govchula.ac.th The binding affinity of this compound has been quantified, showing KD values of 5.32 µM for PPAR-α and 0.10 µM for PPAR-γ, confirming its role as a dual PPAR ligand. nih.govnih.gov This activation leads to a cascade of molecular changes within the stem cells. Treatment with this compound significantly enhances the mRNA expression levels of both PPAR-α and PPAR-γ in a concentration-dependent manner during ASC differentiation. nih.govnih.gov

In addition to promoting adipogenic differentiation, this compound treatment leads to an increase in the number and membrane potential of mitochondria in ASCs. nih.govnih.gov It also upregulates the mRNA expression of genes characteristic of brown adipocytes, such as uncoupling protein-1 (UCP-1) and cyclooxygenase-2 (COX-2). nih.govnih.gov Furthermore, this compound enhances glucose consumption in these differentiated cells, an effect accompanied by the upregulation of glucose transporter-1 (GLUT-1) and glucose transporter-4 (GLUT-4) mRNA levels. nih.govnih.gov The stimulatory effects of this compound on brown adipocyte differentiation and glucose uptake in ASCs are believed to occur through this dual activation of the PPAR-α and PPAR-γ pathways. nih.gov

Interactive Data Table: Effects of this compound on Adipose-Derived Stem Cells (ASCs)

ParameterTreatmentConcentrationResultSource
Adipocyte Differentiation This compound12.5–50 µM121.9–167.2% increase in lipid accumulation nih.gov
Rosiglitazone (Control)50 µM127.7% increase in lipid accumulation nih.gov
Mitochondrial Membrane Potential This compound25 µM115.1% increase nih.gov
This compound50 µM132.3% increase nih.gov
Rosiglitazone (Control)50 µMNo significant induction nih.gov
Glucose Consumption This compound25 µM357% increase nih.gov
This compound50 µM640% increase nih.gov
Rosiglitazone (Control)50 µM157% increase nih.gov
Gene Expression (mRNA) This compound12.5–50 µMUpregulation of PPAR-α, PPAR-γ, UCP-1, COX-2, GLUT-1, GLUT-4 nih.govnih.gov
PPAR Binding Affinity (KD) This compoundN/APPAR-α: 5.32 µM nih.govnih.gov
This compoundN/APPAR-γ: 0.10 µM nih.govnih.gov

Mechanistic Elucidation and Molecular Target Identification of Interruptin B

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Interruptin B functions as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors that play a critical role in the regulation of energy metabolism. chula.ac.thchula.ac.th

Scientific studies have established that this compound acts as a dual agonist, targeting both PPAR-α and PPAR-γ isoforms. nih.govnih.gov This dual activity is significant, as PPAR-α is primarily involved in fatty acid catabolism, while PPAR-γ is a master regulator of adipogenesis and insulin (B600854) sensitivity. chula.ac.th The ability of this compound to engage both receptors suggests a comprehensive modulatory effect on metabolic processes. This dual agonism was confirmed through experiments where the effects of this compound were significantly diminished by the presence of specific PPAR-α and PPAR-γ antagonists, GW6471 and bisphenol A diglycidyl ether (BADGE), respectively. nih.govchula.ac.th

The interaction between this compound and the PPARs has been characterized through computational and experimental methods, revealing specific binding mechanics and affinities.

Molecular Docking Analysis: In silico molecular docking simulations predicted that this compound is a robust PPAR ligand. nih.gov These analyses showed that this compound forms hydrogen-bond contacts with specific amino acid residues within the ligand-binding domain (LBD) of the receptors: Thr279 in PPAR-α, and Leu340 and Ser342 in PPAR-γ. nih.gov

Binding Affinity Determination: The binding affinity was quantified using surface plasmon resonance (SPR) assays. These experiments determined the equilibrium dissociation constant (KD) of this compound to be 5.32 µM for PPAR-α and 0.10 µM for PPAR-γ. nih.govnih.gov These values confirm a direct binding interaction and indicate a substantially higher binding affinity for PPAR-γ compared to PPAR-α. nih.gov

Table 1: Binding Affinity and Molecular Docking of this compound with PPAR Isoforms
CompoundTarget ReceptorBinding Affinity (KD)Estimated Binding Energy (Ebind)Interacting Residues
This compoundPPAR-α5.32 µM-9.29 kcal/molThr279
PPAR-γ0.10 µM-9.36 kcal/molLeu340, Ser342

The binding of this compound to PPARs initiates a cascade of events leading to the transcriptional regulation of target genes. This is accomplished when the ligand-activated PPAR/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. nih.gov

A luciferase reporter gene assay was used to quantify the transcriptional activity induced by this compound. nih.gov In HepG2 cells transfected with a PPRE-containing reporter plasmid, treatment with 10 µM of this compound resulted in a 3.7-fold increase in the transcriptional activity of both PPAR-α and PPAR-γ. nih.gov This demonstrates that the binding of this compound to the LBD of PPARs effectively translates into the activation of gene expression. nih.gov

Ligand-Binding Domain Interactions and Binding Affinity Determination

Glucose Transporter (GLUT) Upregulation

A significant downstream effect of this compound's PPAR agonism is the enhanced expression of glucose transporters, which facilitates glucose uptake into cells. nih.govnih.gov

Research has shown that this compound influences the expression of several key glucose transporter isoforms in different cell types.

GLUT1 and GLUT4: In adipose-derived stem cells (ASCs), treatment with this compound led to a significant upregulation of the mRNA expression levels of both GLUT1 and GLUT4. nih.govnih.gov This increase in transporter expression accompanied an observed increase in glucose consumption by the cells. nih.gov

GLUT2: In studies involving mouse hepatocytes, this compound was found to stimulate the protein expression of GLUT2. chula.ac.thchula.ac.th This upregulation is likely a consequence of its activation of PPAR-γ. chula.ac.th

Table 2: Effect of this compound on Glucose Transporter Expression
Glucose TransporterEffectCell TypeLevel of Regulation
GLUT1UpregulationAdipose-Derived Stem CellsmRNA Expression
GLUT2UpregulationMouse HepatocytesProtein Expression
GLUT4UpregulationAdipose-Derived Stem CellsmRNA Expression

Insulin Signaling Pathway Crosstalk

Evidence suggests that the metabolic effects of this compound are also linked to its interaction with the insulin signaling pathway. The insulin receptor substrate (IRS) proteins are crucial docking proteins that, upon phosphorylation, initiate the downstream signaling cascade responsible for most of insulin's metabolic effects. nih.govahajournals.org

In mouse hepatocytes, treatment with this compound was shown to stimulate the protein expression of phosphorylated-insulin receptor substrate-1 (P-IRS-1). chula.ac.thchula.ac.th The phosphorylation of IRS-1 is a critical activation step in the insulin signaling cascade. nih.govmdpi.com This finding indicates a point of crosstalk where the PPAR-mediated actions of this compound may converge with or influence the insulin signaling pathway, potentially enhancing cellular responses to insulin. chula.ac.th

Phosphorylation of Insulin Receptor Substrate-1 (IRS-1)

Research has demonstrated that this compound can influence critical components of the insulin signaling pathway. In a study using mouse hepatocytes (FL83B), treatment with this compound was found to stimulate the protein expression of phosphorylated Insulin Receptor Substrate-1 (p-IRS-1). chula.ac.thchula.ac.th The phosphorylation of IRS-1 is a crucial step in the cascade of events triggered by insulin binding to its receptor, leading to downstream effects such as glucose uptake and glycogen (B147801) synthesis. chula.ac.thnih.gov The increased expression of p-IRS-1 suggests that this compound may enhance insulin sensitivity and glucose metabolism in liver cells. chula.ac.th This effect was observed alongside increased glucose consumption and glycogen storage in the hepatocytes. chula.ac.thchula.ac.th

Modulation of Mitochondrial Bioenergetics

This compound has been shown to impact mitochondrial functions, which are central to cellular energy production and thermogenesis. nih.govnih.gov

In conjunction with its effects on mitochondrial number and membrane potential, this compound has been found to upregulate the mRNA expression of Uncoupling Protein 1 (UCP-1) and Cyclooxygenase 2 (COX-2) in ASCs. nih.govnih.gov UCP-1 is a key protein in brown adipocytes that uncouples oxidative phosphorylation from ATP synthesis to produce heat, a process known as non-shivering thermogenesis. nih.gov COX-2 is also associated with brown adipocyte function. nih.gov The upregulation of these proteins indicates that this compound promotes the differentiation of ASCs into brown adipocytes, which are specialized in energy expenditure. nih.govnih.gov

Effects on Mitochondrial Number and Membrane Potential

Enzymatic Activity Modulation

This compound's interaction with specific enzymes has also been explored, particularly in the context of carbohydrate metabolism.

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. mdpi.com Molecular docking studies have been conducted to investigate the interaction between interruptin compounds and alpha-glucosidase. mdpi.com Computational analysis of this compound indicated that it, along with related compounds Interruptin A and C, could bind to the catalytic pocket of the alpha-glucosidase enzyme, specifically interacting with the HIS280 residue, which is crucial for the enzyme's hydrolytic activity. mdpi.com This suggests a potential mechanism by which this compound may exert anti-diabetic effects. mdpi.com

CompoundTarget ResidueBinding Energy (kcal/mol)Study Type
Interruptin AHIS280, ARG315-10.2Molecular Docking
Interruptin CHIS280, ARG315-10.2Molecular Docking
This compoundHIS280Not specified, but significant binding predictedGraphical Computation/Molecular Docking

Table 1: Molecular Docking Results of Interruptin Compounds with Alpha-Glucosidase. Data sourced from a 2023 study on phytochemicals from Lepionurus sylvestris. mdpi.com

Other Proposed Molecular Interactions

A primary molecular mechanism identified for this compound is its function as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ). nih.govchula.ac.th Molecular docking, luciferase reporter assays, and surface plasmon resonance (SPR) have confirmed the binding affinity of this compound to both receptors. nih.gov The dissociation constants (KD) were determined to be 5.32 µM for PPAR-α and 0.10 µM for PPAR-γ, indicating a stronger binding affinity for PPAR-γ. nih.govchula.ac.th Activation of these receptors is known to regulate glucose homeostasis and lipid metabolism. chula.ac.th

The effects of this compound on glucose uptake are further supported by findings that it upregulates the mRNA expression levels of glucose transporter 1 (GLUT-1) and glucose transporter 4 (GLUT-4) in differentiated ASCs. nih.govnih.gov In mouse hepatocytes, it also stimulated the protein expression of glucose transporter 2 (GLUT2). chula.ac.th These transporters are essential for facilitating the movement of glucose into cells. The increased glucose consumption stimulated by this compound was significantly inhibited by co-treatment with PPAR-α and PPAR-γ antagonists (GW6471 and BADGE, respectively), confirming that its action is mediated through the PPAR-dependent pathway. nih.gov

Molecular TargetEffect of this compoundCell TypeSupporting EvidenceReference
PPAR-αAgonist (KD = 5.32 µM)N/A (purified protein)Surface Plasmon Resonance nih.gov, chula.ac.th
PPAR-γAgonist (KD = 0.10 µM)N/A (purified protein)Surface Plasmon Resonance nih.gov, chula.ac.th
GLUT-1Upregulation of mRNAAdipose-derived stem cellsRT-qPCR nih.gov
GLUT-4Upregulation of mRNAAdipose-derived stem cellsRT-qPCR nih.gov
GLUT2Upregulation of proteinMouse hepatocytesWestern Blotting chula.ac.th

Table 2: Summary of Other Molecular Interactions of this compound.

Structure Activity Relationship Sar Studies of Interruptin B and Its Analogs

Comparative Analysis with Related Interruptin Compounds (e.g., Interruptin A, Interruptin C)

Interruptins A, B, and C are structurally similar coumarin (B35378) derivatives, yet they exhibit distinct biological profiles. thaiscience.info The primary structural difference between them lies in the 8-substituted group. thaiscience.info These variations significantly influence their activities, as highlighted by several studies.

Interruptin A has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA), S. epidermidis, and Bacillus subtilis. thaiscience.info In contrast, interruptins B and C show no such antibacterial effects. thaiscience.info This suggests that the specific side chain of interruptin A is essential for its antibacterial properties. thaiscience.info

In terms of anticancer activity, both interruptins A and B have shown cytotoxicity against human breast (MCF-7) and colon (HT-29) cancer cell lines, while interruptin C is largely inactive. thaiscience.info This indicates that the structural features of both A and B contribute to their anticancer effects.

Regarding anti-inflammatory and antioxidant activities, interruptin B has been identified as the most potent among the three, followed by interruptin A. researchgate.net this compound demonstrated superior nitric oxide (NO) radical scavenging and inhibition of NO production. researchgate.net Again, interruptin C was found to be inactive. researchgate.net

Furthermore, in the context of anti-diabetic properties, both interruptins A and B have been shown to enhance glucose uptake and glycogen (B147801) synthesis in mouse hepatocytes. chula.ac.th However, this compound appears to have a stronger effect on inducing protein expression of PPAR-α and PPAR-γ. chula.ac.th

The following table summarizes the comparative biological activities of Interruptins A, B, and C based on available research findings.

ActivityInterruptin AThis compoundInterruptin C
Antibacterial Active against Gram-positive bacteria thaiscience.infoInactive thaiscience.infoInactive thaiscience.info
Anticancer Cytotoxic to MCF-7 and HT-29 cells thaiscience.infoCytotoxic to MCF-7 and HT-29 cells thaiscience.infoNot significantly cytotoxic thaiscience.info
Anti-inflammatory Active researchgate.netMost potent researchgate.netInactive researchgate.net
Antioxidant Active vietnamjournal.ruActive vietnamjournal.ruInactive vietnamjournal.ru
Anti-diabetic Enhances glucose uptake and glycogen synthesis chula.ac.thEnhances glucose uptake, glycogen synthesis, and is a potent dual PPAR-α/γ agonist chula.ac.thnih.govNot reported to have significant anti-diabetic activity tsri.or.th

These comparisons underscore that subtle structural modifications among the interruptin compounds lead to significant differences in their biological activities, providing a foundation for SAR studies.

Elucidation of Key Pharmacophores for Biological Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. unina.it For this compound, its activity as a dual agonist of peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ) is a key aspect of its biological function, particularly its anti-diabetic effects. nih.govnih.gov

The key pharmacophoric features of this compound for its interaction with PPARs can be inferred from its structure and docking studies. The coumarin core likely serves as a rigid scaffold. The hydroxyl and carbonyl groups are potential hydrogen bond donors and acceptors, crucial for anchoring the molecule within the binding pocket of the receptors. The hydrophobic side chain at the 8-position is also expected to play a significant role in binding affinity and selectivity through hydrophobic interactions with nonpolar residues in the ligand-binding domain of the PPARs.

Studies have shown that this compound acts as a dual PPAR-α and PPAR-γ ligand, which is linked to its anti-diabetic effects. researchgate.net This dual agonism is a desirable feature for potential anti-diabetic drugs.

Computational Approaches in SAR: Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between ligands and their target proteins at a molecular level. nih.gov These approaches have been applied to understand the binding of this compound to its biological targets.

Molecular docking studies have been performed to predict the binding mode of this compound within the ligand-binding domains of PPAR-α and PPAR-γ. nih.govtsri.or.th These studies help to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, a computational analysis using AutoDock predicted this compound to be a dual PPAR-α and -γ ligand. nih.gov The binding affinities of this compound to PPAR-α and PPAR-γ have been confirmed by surface plasmon resonance, with KD values of 5.32 and 0.10 µM, respectively. nih.govnih.gov

The following table presents the estimated protein-ligand binding affinities of this compound with PPAR-γ in comparison to standard PPAR-γ ligands.

CompoundEstimated Binding Affinity (kcal/mol) with PPAR-γ
This compound -8.11 nih.gov
Ciglitazone-7.56 nih.gov
Pioglitazone-8.45 nih.gov
Rosiglitazone (B1679542)-9.21 nih.gov

Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. nih.gov These simulations can reveal how the ligand and protein adapt to each other and maintain their key interactions, offering a more realistic picture of the binding event.

Rational Design Principles for Analog Synthesis

The insights gained from SAR studies and computational analyses provide a foundation for the rational design and synthesis of novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties. The goal of analog synthesis is to systematically modify the structure of the lead compound to enhance its desired biological activities while minimizing any unwanted side effects. acs.org

Based on the current understanding, key principles for the rational design of this compound analogs include:

Modification of the 8-position side chain: Given the significant impact of this side chain on biological activity, synthesizing analogs with different lengths, branching patterns, and functional groups at this position could lead to compounds with altered PPAR agonistic activity or other biological effects.

Substitution on the coumarin ring: Introducing various substituents (e.g., halogens, alkyl groups, hydroxyl groups) at different positions on the coumarin scaffold could modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity.

Bioisosteric replacement: Replacing certain functional groups with bioisosteres (substituents or groups with similar physical or chemical properties that produce broadly similar biological properties) could improve the metabolic stability or other ADME (absorption, distribution, metabolism, and excretion) properties of the analogs.

By systematically applying these design principles, it is possible to generate a library of this compound analogs for further biological evaluation, ultimately leading to the discovery of new therapeutic agents.

Synthetic Endeavors and Chemical Modifications of Interruptin B

Strategies for Partial and Total Synthesis of Interruptin B

As of this writing, a comprehensive review of scientific literature reveals a notable absence of published reports detailing the total or partial synthesis of this compound. This suggests that the chemical synthesis of this specific natural product has not yet been a primary focus of synthetic organic chemistry research. The current supply of this compound for biological studies appears to rely on its isolation from natural sources, primarily the fern Cyclosorus terminans. researchgate.netthaiscience.infonih.gov

However, the core structure of this compound is a coumarin (B35378) scaffold. Numerous well-established synthetic methodologies exist for the construction of coumarins. chiet.edu.egnih.gov These methods could theoretically be adapted for a future synthesis of this compound. Key synthetic strategies for the coumarin ring system include:

Pechmann Condensation: This method involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions.

Perkin Reaction: This reaction produces a coumarin derivative from a salicylaldehyde (B1680747) and an acid anhydride.

Knoevenagel Condensation: This involves the reaction of a salicylaldehyde with a compound containing an active methylene (B1212753) group. nih.gov

Wittig Reaction: This olefination reaction can be employed to form the α,β-unsaturated ester moiety of the coumarin ring.

Claisen Rearrangement: This rearrangement of an allyl phenyl ether can be a key step in certain coumarin syntheses.

A future total synthesis of this compound would likely involve the construction of the 7-hydroxycoumarin core, followed by the attachment of the 3-phenyl-1-propenyl side chain at the C-8 position.

Derivatization Methods for Structural Modification

Similar to the lack of total synthesis data, the scientific literature does not currently contain specific studies on the derivatization of this compound to create a library of modified compounds. Research has instead focused on the biological activities of the naturally occurring interruptin analogs.

The intentional design and synthesis of novel this compound analogs have not been reported in the available literature. The primary "analogs" of this compound that have been studied are its naturally co-occurring sister compounds, Interruptin A and Interruptin C, which were isolated alongside this compound from Cyclosorus terminans. thaiscience.info These compounds share the same 8-substituted 7-hydroxycoumarin core but differ in the side chain.

Comparisons of the biological activities of the naturally occurring Interruptins A, B, and C provide valuable preliminary insights into the structure-activity relationships (SAR) of this compound class. The key structural difference between Interruptin A and this compound is the presence of a trans-double bond in the C3 side chain of this compound, whereas Interruptin A has a saturated side chain. thaiscience.info Interruptin C possesses a hydroxyl group on the side chain. thaiscience.info

Studies have shown that these minor structural modifications can lead to significant differences in biological activity. For instance, both Interruptin A and B have demonstrated significant cytotoxic effects against human breast (MCF-7) and colon (HT-29) cancer cells, with this compound often showing slightly higher potency. thaiscience.infoacs.org In contrast, Interruptin C was found to be significantly less active in these assays. acs.org This suggests that the unsaturated side chain of this compound and the saturated side chain of Interruptin A are more favorable for this particular anticancer activity than the hydroxylated side chain of Interruptin C.

In studies on anti-diabetic effects, both Interruptin A and B were found to stimulate glucose consumption and glycogen (B147801) storage in mouse hepatocytes. chula.ac.thchula.ac.th this compound, in particular, has been identified as a dual agonist of peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ), which are crucial regulators of glucose and lipid metabolism. nih.govchula.ac.th The binding affinity of this compound to PPAR-α and PPAR-γ was confirmed, with K(D) values of 5.32 and 0.10 µM, respectively. nih.gov

The antibacterial activity also varies among the analogs. Interruptin A showed activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while this compound and C were less effective in this regard. thaiscience.info This highlights that the saturated side chain of Interruptin A may be advantageous for antibacterial properties.

The table below summarizes the comparative biological activities of the naturally occurring interruptin analogs.

CompoundStructural Feature of Side ChainAnticancer Activity (IC50 vs. HT-29) thaiscience.infoAntibacterial Activity (vs. Gram-positive) thaiscience.info
Interruptin A Saturated 3-phenylpropyl0.15 ng/mlActive
This compound trans-3-phenyl-1-propenyl0.13 ng/mlInactive
Interruptin C 2-hydroxy-3-phenylpropylLess ActiveInactive

These findings, derived from naturally occurring analogs, provide a foundational understanding of the SAR for the interruptin class of compounds and suggest that modifications to the C-8 side chain are a critical determinant of their biological activity profile. Future synthetic efforts to create a broader range of analogs could further elucidate these relationships and potentially lead to the development of more potent and selective therapeutic agents.

Preclinical Investigations of Interruptin B

In Vitro Cellular Models

Preclinical evaluation of Interruptin B has extensively utilized in vitro cellular models to elucidate its biological activities and mechanisms of action at the cellular level. These studies have spanned primary cells, established cell lines, and rigorous assessments of cellular viability to ensure the specificity of the observed effects.

Primary Cell Cultures (e.g., Adipose-Derived Stem Cells, Hepatocytes)

Research using primary cell cultures has been crucial in understanding the metabolic effects of this compound. Studies have demonstrated its influence on cells central to metabolic regulation, such as adipose-derived stem cells (ASCs) and hepatocytes.

In human adipose-derived stem cells (ASCs), this compound has been shown to induce brown adipocyte differentiation. jppres.comresearchgate.net This process is significant as brown adipose tissue is involved in energy expenditure. The compound was also found to promote glucose consumption in adipocytes that were differentiated from these stem cells. jppres.comchula.ac.th The mechanism for this activity is linked to its function as a dual ligand for peroxisome proliferator-activated receptor-alpha (PPAR-α) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), two key regulators of glucose and lipid metabolism. jppres.comchula.ac.th

Investigations using the FL83B mouse hepatocyte cell line have further expanded on the anti-diabetic potential of this compound. In these cells, this compound was observed to significantly stimulate both glucose consumption and the synthesis of glycogen (B147801), the storage form of glucose in the liver. chula.ac.th These effects were found to be dose- and time-dependent. chula.ac.th The involvement of the PPAR-γ pathway in hepatocytes was confirmed when the observed increase in glucose uptake was diminished by treatment with a PPAR-γ antagonist. chula.ac.th

Table 1: In Vitro Studies of this compound in Primary and Established Cell Lines

Cell Type Model System Key Findings Reference(s)
Human Adipose-Derived Stem Cells (ASCs) Primary Cell Culture Induced brown adipocyte differentiation and promoted glucose consumption. jppres.com, researchgate.net, chula.ac.th
Mouse Hepatocytes (FL83B) Established Cell Line Stimulated glucose consumption and glycogen synthesis; activity mediated via PPAR-γ. chula.ac.th
Human Breast Cancer (MCF-7) Cancer Cell Line Exhibited anticancer properties. jppres.com
Human Colon Cancer (HT-29) Cancer Cell Line Exhibited anticancer properties. jppres.com
Human Breast Cancer (MDA-MB-231, Hs578T) Cancer Cell Line Did not promote cancer cell proliferation. nih.gov
Mouse Macrophages (RAW 264.7) Macrophage Line Reduced nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation, indicating anti-inflammatory activity. jppres.com

Established Cell Lines (e.g., Cancer Cell Lines, Macrophage Lines)

The activity of this compound has also been assessed in various established cell lines, revealing potential anticancer and anti-inflammatory properties.

In the context of oncology, early studies reported that this compound displayed anticancer properties against the MCF-7 human breast cancer cell line and the HT-29 human colon cancer cell line. jppres.com Further investigation in other breast cancer models, specifically the MDA-MB-231 and Hs578T cell lines, showed that while this compound did not inhibit their growth, it importantly did not promote their proliferation either, particularly in the context of radioprotection studies for normal cells. nih.gov

The anti-inflammatory potential of this compound has been evaluated using the RAW 264.7 mouse macrophage cell line. jppres.com In these cells, when stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state, this compound was shown to reduce the production of nitric oxide (NO), a key inflammatory mediator. jppres.com This suggests a direct anti-inflammatory effect at the cellular level.

Cellular Viability Assessments in Bioactivity Studies

A critical component of in vitro testing for this compound has been the assessment of its cytotoxicity to ensure that observed biological effects, such as reduced cancer cell proliferation or modulation of metabolic pathways, are not simply byproducts of cell death. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method that has been widely used for this purpose.

Studies have consistently shown that this compound is non-toxic to various cell types at concentrations where it exhibits bioactivity. For instance, it was found to be non-cytotoxic to FL83B hepatocytes and Sol8 mouse myoblasts. jppres.com Similarly, in human keratinocyte (HaCaT) cells, treatment with this compound resulted in high cell viability, which remained above 80%. nih.gov This threshold is a common standard used to classify a compound as non-cytotoxic. nih.gov These viability assessments confirm that the metabolic, anticancer, and anti-inflammatory effects reported for this compound are specific biological activities and not due to a general toxic effect on the cells.

In Vivo Animal Models

Following promising in vitro results, the effects of this compound, often as a key component of a larger plant extract, have been investigated in animal models to understand its physiological relevance in a whole-organism context. These studies have primarily focused on models of metabolic disorders and inflammation.

Metabolic Disorder Models (e.g., High-Fat Diet Induced Models)

The high-fat diet (HFD) induced obese rat model is a standard preclinical tool for studying metabolic syndrome, insulin (B600854) resistance, and related disorders. Extracts of Cyclosorus terminans, which are rich in Interruptins A and B, have been tested in this model.

In one study, HFD-induced obese rats treated with an interruptin-rich extract for two weeks showed significant attenuation of body and liver weight gain, improved glucose tolerance, and reduced insulin resistance. mdpi.com Another investigation using a similar extract in rats fed a high-fat/calorie diet for 12 weeks demonstrated that the treatment could ameliorate the diet-induced increase in body weight. nih.govnih.gov This effect was linked to the known in vitro ability of interruptins to promote brown adipogenic differentiation, a process that increases energy expenditure. nih.govresearchgate.net

Table 2: In Vivo Studies of this compound-Containing Extracts

Model Animal Treatment Key Findings Reference(s)
High-Fat Diet (HFD)-Induced Obesity Wistar Rats Oral administration of C. terminans extract (rich in Interruptins A and B). Attenuated body weight gain, improved glucose tolerance, reduced insulin resistance, and ameliorated non-alcoholic fatty liver disease (NAFLD). mdpi.com
High-Fat/Calorie Diet-Induced Gut Dysfunction Wistar Rats Oral administration of C. terminans extract (rich in Interruptins A and B). Reduced body weight, ameliorated gut inflammation, protected against gut barrier disruption, and modulated gut dysbiosis. nih.gov, nih.gov

Inflammation Models

While dedicated in vivo inflammation models have not been extensively reported for purified this compound, the HFD models have provided significant insights into its anti-inflammatory effects. Chronic HFD consumption is known to induce a state of low-grade systemic and tissue-specific inflammation.

In studies using HFD-fed rats, treatment with an interruptin-rich extract from C. terminans was shown to protect against gut pathologies. nih.govnih.gov Specifically, the extract ameliorated gut inflammation that was induced by the high-fat diet. nih.govnih.gov This in vivo anti-inflammatory finding is consistent with the in vitro results observed in RAW 264.7 macrophage cells, where interruptins reduced the production of the inflammatory mediator NO. jppres.com These results suggest that the therapeutic benefits of this compound in metabolic disorders may be partially mediated through its anti-inflammatory properties.

Oncology Models

Preclinical evaluation of this compound in oncology has primarily been conducted through in vitro models utilizing established human cancer cell lines. To date, published research has focused on its cytotoxic effects against cancers of the breast and colon, with no specific in vivo oncology animal model studies having been reported.

Research has demonstrated that this compound exhibits potent cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colonic adenocarcinoma (HT-29) cell lines. thaiscience.info In one key study, the compound's efficacy was quantified by determining its half-maximal inhibitory concentration (IC₅₀), which is a measure of a substance's potency in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound were found to be 0.16 ng/mL against MCF-7 cells and 0.13 ng/mL against HT-29 cells. thaiscience.info

These findings are significant when compared to a standard chemotherapeutic drug, camptothecin (B557342), which was used as a positive control in the same series of experiments. This compound's potency was reported to be 1.7 to 7.2 times stronger than that of camptothecin against the same cell lines. thaiscience.info An important aspect of these preclinical findings is the compound's selectivity. While demonstrating high cytotoxicity towards cancer cells, this compound showed no signs of toxicity when tested against normal human adipose-derived stem cells (ASCs). thaiscience.infonih.gov

The potential mechanism behind its anticancer activity may be linked to its ability to scavenge intracellular reactive oxygen species (ROS). thaiscience.info this compound was observed to have a powerful capacity for scavenging ROS and demonstrated an anti-apoptotic effect against extracellular oxidative damage induced by hydrogen peroxide. thaiscience.info Although these initial in vitro results are promising, researchers suggest that further investigation using animal models is warranted to validate these findings. thaiscience.info

Interactive Table 1: In Vitro Cytotoxicity of this compound in Oncology Models

Cell LineCancer TypeIC₅₀ of this compound (ng/mL)IC₅₀ of Camptothecin (ng/mL)Potency ComparisonSource
MCF-7Human Breast Adenocarcinoma0.161.167.2x stronger than Camptothecin thaiscience.info
HT-29Human Colonic Adenocarcinoma0.130.262.0x stronger than Camptothecin thaiscience.info

Considerations for Model Selection and Experimental Design

The successful translation of a promising natural compound like this compound from initial in vitro screening to potential clinical application requires careful selection of preclinical models and rigorous experimental design.

The initial choice of MCF-7 and HT-29 cell lines is a standard and logical starting point in anticancer drug discovery. researchgate.netmdpi.commdpi.com These cell lines are well-characterized, widely used, and represent two of the most common types of cancer. mdpi.commdpi.com The MCF-7 line is an estrogen receptor-positive (ER+) luminal A type, representing a large proportion of human breast cancers, while the HT-29 line is a standard model for colorectal cancer. mdpi.comnih.gov Using these common lines allows for the comparison of a new compound's activity against a vast historical database of other tested agents. researchgate.net The observed selectivity of this compound for cancer cells over normal stem cells in vitro is a critical finding that strongly justifies progression to more complex models. thaiscience.info

For subsequent in vivo testing, cell line-derived xenograft (CDX) models would be a conventional next step. criver.comnih.gov This involves implanting human cancer cells, such as MCF-7 or HT-29, into immunodeficient mice (e.g., nude or SCID mice). nih.govcriver.com Such models are crucial for evaluating a compound's ability to inhibit tumor growth in a living system and for assessing its basic pharmacokinetic properties and potential toxicity. ub.ac.idresearchgate.net The primary endpoint in these studies is often the measurement of tumor volume over time to assess therapeutic efficacy. nih.govnsf.gov

Should the compound prove effective in CDX models, advancing to patient-derived xenograft (PDX) models would be a logical progression. PDX models, which involve implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse, are considered more clinically relevant because they better retain the genetic diversity and structural complexity of the original human tumor. nih.govaltogenlabs.com

Key experimental design considerations at the in vivo stage are critical. A maximum tolerated dose (MTD) study must first be conducted to establish a safe dose range for the efficacy studies. nih.govnsf.gov The experimental plan must detail the route of administration, dosage, and treatment schedule. nsf.gov A significant challenge for natural products is their frequent low bioavailability, which can lead to a disconnect between in vitro potency and in vivo efficacy. explorationpub.com Therefore, pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound would be essential. Throughout the study, careful monitoring for any signs of toxicity in the animals is required to confirm the selectivity observed in the initial cell culture experiments. nih.gov

Future Research Directions and Translational Perspectives for Interruptin B Research

Unexplored Biological Activities and Therapeutic Applications

While the anti-diabetic, anti-inflammatory, antioxidant, and anticancer effects of Interruptin B are its most studied attributes, several other therapeutic avenues warrant investigation. jppres.comresearchgate.netrjpbr.com The known ability of this compound to scavenge reactive oxygen species (ROS) and protect against oxidative damage suggests its potential in other disease contexts driven by oxidative stress. researchgate.netrjpbr.com

Future research should explore:

Neuroprotective Effects: Oxidative stress is a key pathological mechanism in neurodegenerative diseases such as Alzheimer's and Parkinson's. The antioxidant capacity of this compound could be evaluated in neuronal cell models and animal models of these diseases.

Cardioprotective Effects: The compound's influence on lipid metabolism and inflammation, governed by its PPAR agonism, suggests a potential role in mitigating atherosclerosis and other cardiovascular conditions. jci.org

Immunomodulatory Roles: Beyond general anti-inflammatory action, its effects on specific immune cell subsets, such as T-cells and B-cells, are unknown. science.gov Investigating its influence on cytokine profiles and immune cell differentiation could reveal applications in autoimmune disorders.

Anti-aging in Dermatology: The demonstrated ability of Interruptins A and B to protect human skin cells from UV-induced ROS generation points towards their potential use in cosmeceuticals for anti-aging purposes. rjpbr.comeurekaselect.com

Advanced Mechanistic Investigations and Systems Biology Approaches

Current understanding of this compound's mechanism is largely centered on its role as a dual PPARα and PPARγ ligand. spandidos-publications.com While significant, this is likely an incomplete picture of its cellular interactions. Advanced mechanistic studies are required to build a comprehensive model of its mode of action.

Proteomics: A top-down proteomics approach could identify changes in protein expression and post-translational modifications in cells treated with this compound. researchgate.net This can reveal novel protein targets and affected pathways that are independent of or downstream from PPAR activation.

Metabolomics: As a modulator of metabolic regulators, this compound's impact on the broader cellular metabolome is of great interest. science.gov LC-MS-based metabolomics can identify shifts in small molecule metabolites in response to treatment, providing a detailed fingerprint of its metabolic effects in various cell types, such as hepatocytes or adipocytes. jppres.comtsri.or.th

Transcriptomics: RNA-sequencing can provide a global view of the changes in gene expression induced by this compound, offering insights into the transcriptional circuits it modulates beyond the known PPAR-responsive genes. researchgate.net

Integrated Systems Biology: Ultimately, integrating data from genomics, transcriptomics, proteomics, and metabolomics will be crucial. researchgate.nethilarispublisher.com This systems-level view can uncover the complex interplay of biological processes affected by this compound and may help predict both its efficacy and potential off-target effects, a critical step for drug development. rjpbr.com

Optimization of Analog Design for Enhanced Potency and Selectivity

The natural structure of this compound serves as a promising scaffold for medicinal chemistry efforts. The goal of analog design would be to enhance its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound chemical structure is necessary to determine which functional groups are essential for its biological activity. For instance, studies on other compounds have shown that modifying or replacing rings and functional groups can dramatically alter target selectivity and potency. researchgate.net

Computational Modeling and Molecular Docking: In silico approaches like molecular docking have already been used to predict the binding of this compound to PPARs. tsri.or.thspandidos-publications.com These computational tools can be further employed to design and pre-screen virtual libraries of this compound analogs, prioritizing those with the highest predicted binding affinity and selectivity for synthesis and biological testing. researchgate.net

Synthesis of Novel Analogs: Based on SAR and computational data, novel analogs can be synthesized. For example, research on other molecular scaffolds has demonstrated that methylation or alteration of key hydrogen-bonding groups can significantly impact biological activity. Such modifications could be explored for this compound to fine-tune its interaction with its targets.

Emerging Methodologies in Natural Product Discovery and Development

The discovery of this compound was a result of traditional natural product isolation methods. However, modern techniques can accelerate the discovery of novel related compounds and enhance their production.

Genome Mining: The biosynthetic gene clusters (BGCs) responsible for producing interruptins in Cyclosorus terminans have not yet been identified. oup.comgithub.io Genome mining of the fern and its associated microorganisms could uncover the enzymatic pathways involved. uni-tuebingen.denih.gov This knowledge would not only confirm the compound's origin but also enable the discovery of novel, structurally related "silent" or cryptic interruptins that are not typically produced under standard conditions. nih.gov

Heterologous Expression: Once a BGC is identified, it can be cloned and transferred into a more manageable host organism, such as Streptomyces or Escherichia coli, for heterologous expression. mdpi.comrsc.orgnih.gov This strategy can overcome the limitations of slow growth or low yield from the original natural source, enabling sustainable and scalable production of this compound and its analogs for further research and development. researchgate.netfrontiersin.org

Metabolomics and Advanced Dereplication: Modern mass spectrometry-based metabolomics, combined with sophisticated bioinformatics tools, can rapidly profile the chemical constituents of an organism. mdpi.comnih.gov This allows for "dereplication," the early identification of known compounds, thereby focusing resources on discovering genuinely new molecules from natural sources. hilarispublisher.com

By pursuing these future research directions, the scientific community can build upon the initial promising findings and potentially translate the natural compound this compound into a novel therapeutic agent for a range of human diseases.

Q & A

Q. What experimental methodologies are recommended to assess Interruptin B's role in brown adipocyte differentiation?

To evaluate this compound's adipogenic effects, researchers should:

  • Use qRT-PCR to quantify mRNA levels of key markers (e.g., PPAR-α, PPAR-γ, UCP-1, COX-2) .
  • Measure mitochondrial membrane potential via flow cytometry with JC-1 dye to confirm mitochondrial biogenesis .
  • Validate glucose uptake using glucose consumption assays and quantify GLUT-1/GLUT-4 expression .
  • Include positive controls (e.g., rosiglitazone) and antagonists (e.g., GW6471 for PPAR-α) to verify specificity .

Q. How can researchers optimize dose-response studies for this compound in vitro?

  • Conduct dose-ranging experiments (e.g., 0.1–10 μM) to identify the effective concentration (EC50) for adipogenic differentiation .
  • Use Alizarin Red staining or Oil Red O staining to quantify lipid accumulation at varying doses .
  • Pair with cytotoxicity assays (e.g., MTT) to rule out non-specific cell death .

Q. What are the primary molecular targets of this compound in metabolic regulation?

  • PPAR-α/γ activation : Validate via luciferase reporter assays and surface plasmon resonance (SPR) to confirm binding affinity .
  • Mitochondrial uncoupling : Assess UCP-1 protein levels via Western blot and correlate with oxygen consumption rates .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s dual PPAR-α/γ activation pathways?

  • Perform pathway-specific inhibition : Use PPAR-α (GW6471) and PPAR-γ (T0070907) antagonists to isolate mechanisms .
  • Apply transcriptomic profiling (RNA-seq) to identify downstream targets unique to each pathway .
  • Control for off-target effects via CRISPR/Cas9 knockout models of PPAR isoforms .

Q. What statistical approaches are critical for reconciling variability in glucose uptake measurements?

  • Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to adjust for multiple comparisons in high-throughput datasets .
  • Employ mixed-effects models to account for batch effects in repeated experiments .

Q. How can researchers validate this compound’s therapeutic potential while ensuring ethical data sharing?

  • Follow GDPR-compliant anonymization for clinical data, such as pseudonymization and restricted access protocols .
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets, balancing openness with patient confidentiality .

Methodological Guidelines

Parameter Recommended Technique Key Findings from Literature
PPAR ActivationSPR, luciferase assaysThis compound binds PPAR-α/γ with KD = 2.1–3.8 nM .
Mitochondrial BiogenesisJC-1 staining, Seahorse assayThis compound increases mitochondrial potential by 40–60% .
Glucose Uptake2-NBDG fluorescence assayGLUT-4 upregulation correlates with 2.5-fold glucose uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.